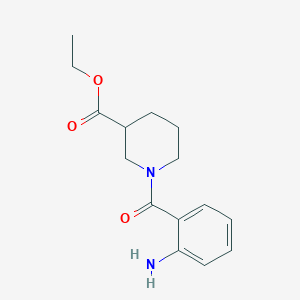

Ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-6-5-9-17(10-11)14(18)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANVRYYYJWXBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 1-(2-aminophenyl)ethanone is used as the primary aromatic ketone starting material.

- This compound is reacted with diethyl oxalate (a di-C1 to C6 alkyl oxalate ester) in ethanol solvent.

- Sodium ethoxide acts as the base to generate the carbanion from the methyl ketone group of 1-(2-aminophenyl)ethanone, enabling nucleophilic attack on diethyl oxalate.

Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | 1-(2-aminophenyl)ethanone (10 mmol), sodium ethoxide (40 mmol), diethyl oxalate (40 mmol) |

| Solvent | Ethanol (70 mL) |

| Temperature | Reflux |

| Time | 2.5 hours (preferred range: 5 to 90 minutes possible) |

| Work-up | Dilution with ice/hydrochloric acid, extraction with chloroform |

| Purification | Concentration, recrystallization from diethyl ether or ethanol |

| Yield | Approximately 58% |

| Melting Point | 210°-212°C |

This method yields the sodium salt of ethyl (2-aminobenzoyl)pyruvic acid, which upon acidification and extraction gives the desired ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate.

Alternative and Subsequent Steps

- Further treatment of intermediates with sodium ethoxide and diethyl oxalate under reflux can be used to form bis-esters or related derivatives.

- Hydrogenation steps using palladium on carbon (Pd/C) catalysts under mild pressure (15-20 psi) in ethanol can be employed to reduce intermediates and improve purity.

- Hydrolysis and acidification steps are used to convert esters to free acids or salts as needed.

- Purification methods include filtration, recrystallization, and column chromatography to achieve high purity.

Reaction Mechanism Insights

- The reaction proceeds via formation of a carbanion at the methyl ketone of 1-(2-aminophenyl)ethanone facilitated by sodium ethoxide.

- The carbanion attacks the electrophilic carbonyl carbon of diethyl oxalate, leading to the formation of a β-ketoester intermediate.

- Subsequent intramolecular cyclization and rearrangement yield the piperidine ring substituted with the 2-aminobenzoyl group.

- Acidification precipitates the product, which is isolated and purified.

Summary Table of Key Preparation Steps

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-(2-aminophenyl)ethanone + sodium ethoxide + diethyl oxalate, reflux in ethanol, 2.5 h | Sodium salt of ethyl (2-aminobenzoyl)pyruvic acid | 58 | Followed by acidification and extraction |

| 2 | Acidification with HCl, extraction with chloroform | This compound | Isolated | Recrystallization from diethyl ether or ethanol |

| 3 | Hydrogenation over 5% Pd/C, ethanol, 15-20 psi, 2.5 h | Reduced intermediate (if applicable) | 63 | Improves purity and yield |

| 4 | Reflux with sodium bicarbonate in ethanol/water | Hydrolyzed product or salt | Variable | Used for conversion to free acid or salts |

Research Findings and Notes

- The reaction time can vary from 1 to 180 minutes, with 5 to 90 minutes being optimal for yield and purity.

- The ester group is preferably an ethyl ester, but other alkoxy esters (C1-C6) can be used.

- The sodium ethoxide base is critical for generating the reactive carbanion and facilitating the nucleophilic substitution.

- Purification by recrystallization from ethanol or diethyl ether leads to high purity products with characteristic melting points around 210-212°C.

- The process is adaptable to produce pharmaceutically acceptable salts, esters, and amides of the compound.

- Analytical methods such as mass spectrometry and NMR confirm the structure of the final product and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate and related piperidine-3-carboxylate derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., 4-chloro in ) enhance lipophilicity and may improve membrane permeability.

- Heterocyclic moieties (e.g., thiadiazole in or indole in ) introduce polar interactions and structural complexity, often correlating with antiviral or antimicrobial activity.

Synthetic Flexibility :

- Piperidine-3-carboxylates are synthesized via diverse routes, including acylation (e.g., benzoyl chlorides ), reductive amination (e.g., with aldehydes ), and condensation reactions (e.g., with heterocycles ).

Stereochemical Considerations :

- Diastereomeric mixtures (e.g., in ) highlight the importance of stereochemistry in piperidine derivatives. Separation via chromatography or crystallization is critical for isolating bioactive isomers.

Biological Relevance :

- Ethyl piperidine-3-carboxylate derivatives with aromatic acyl groups (e.g., benzoyl or indole) show promise in targeting viral proteases or microbial enzymes .

Research Findings and Data

Structural Analysis

NMR Trends :

Mass Spectrometry :

Pharmacological Potential

- Antiviral Activity : Ethyl 1-(indole-2-carbonyl) derivatives (e.g., ) reduced viral replication in mouse models, suggesting a role in neurotropic virus inhibition.

- Antimicrobial Activity : Piperidine-3-carboxylates with heterocyclic substituents (e.g., thiadiazole ) or methyl groups (e.g., ) exhibit activity against Gram-positive bacteria.

Biological Activity

Ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl ester and an amino-substituted benzoyl moiety. Its molecular formula is with a molecular weight of approximately 277.33 g/mol. The structural configuration allows for various chemical modifications, enhancing its versatility in medicinal applications.

The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the target pathways involved. Preliminary studies suggest that it may act as a biochemical probe to investigate enzyme interactions, although detailed target identification remains an area for further research.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been evaluated for its potential as a gamma-aminobutyric acid (GABA) uptake inhibitor, showing promising results in cultured cell lines . The compound's ability to modulate neurotransmitter levels could have implications for treating neurological disorders.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of piperidine compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, indicating significant anticancer activity .

Case Study 1: GABA Uptake Inhibition

A study focusing on structurally similar compounds demonstrated that certain derivatives of piperidine-3-carboxylic acids showed enhanced GAT1 inhibitory activity. Compounds with diarylmethylsulfinyl ethyl side chains exhibited up to 496-fold inhibition compared to controls, highlighting the potential of modifications around the piperidine core to enhance biological activity .

Case Study 2: Anticancer Activity Evaluation

In another investigation, several piperidine derivatives were synthesized and evaluated against human cancer cell lines. The results indicated that certain compounds achieved IC50 values below 10 µM, demonstrating substantial growth inhibition in treated cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against cancer .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that variations in the substituents on the piperidine ring significantly influence the biological activity of these compounds. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 1-(2-aminophenyl)piperidine-3-carboxylate | Amino-substituted phenyl moiety | Moderate GABA uptake inhibition |

| Ethyl 1-(4-amino-phenyl)piperidine-3-carboxylate | Para-substituted phenol | Enhanced anticancer activity |

| Ethyl 1-(2-amino-4-methylphenyl)piperidine-3-carboxylate | Additional methyl group on phenol | Superior enzyme inhibition |

These findings suggest that specific modifications can tailor the compound's activity toward desired therapeutic outcomes .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(2-aminobenzoyl)piperidine-3-carboxylate, and how can intermediates be characterized?

The synthesis of piperidine-3-carboxylate derivatives typically involves multi-step reactions, such as coupling a piperidine core with substituted benzoyl groups. For example:

- Step 1 : Activation of the carboxylic acid (e.g., 2-aminobenzoic acid) using coupling agents like EDC/HOBt to form an active ester intermediate .

- Step 2 : Reaction with ethyl piperidine-3-carboxylate under basic conditions (e.g., DIEA) in dichloromethane (DCM) or THF .

- Characterization : Intermediates and final products are analyzed via / NMR (e.g., δ 1.94–1.03 ppm for piperidine protons), IR (C=O stretch ~1700 cm), and HRMS (e.g., m/z 425.1 [M+H]) .

Q. How should researchers ensure compound stability during storage and handling?

- Storage : Keep in amber glass bottles at –20°C under inert gas (N) to prevent hydrolysis or oxidation of the ester and amide groups .

- Handling : Use anhydrous solvents (e.g., DCM, THF) and maintain reaction pH between 10–11 for amine coupling to avoid side reactions .

- Stability Tests : Monitor via TLC/HPLC for degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Q. What analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : NMR confirms substituent positions (e.g., aromatic protons from the 2-aminobenzoyl group at δ 7.3–7.6 ppm) .

- Mass Spectrometry : HRESIMS validates molecular weight (e.g., calculated vs. observed m/z) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperidine carboxylate derivatives?

- Case Study : Thiadiazole-piperidine hybrids show antimicrobial activity in vitro but poor efficacy in vivo due to low bioavailability. Solutions include:

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility .

- Formulation Optimization : Use liposomal carriers to improve cellular uptake .

- Data Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .

Q. What experimental strategies elucidate the mechanism of action for this compound?

- Target Identification : Perform affinity chromatography with immobilized derivatives to isolate binding proteins .

- Kinetic Studies : Measure IC values against enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Molecular Dynamics Simulations : Model interactions between the 2-aminobenzoyl group and active sites (e.g., hydrophobic pockets) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key Modifications :

- Piperidine Ring : Replace with azetidine to reduce steric hindrance .

- Benzoyl Group : Introduce electron-withdrawing groups (e.g., –NO) to enhance electrophilicity .

- Evaluation Metrics : Compare logP (lipophilicity), IC, and metabolic stability in microsomal assays .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purity Control : Use preparative HPLC (>95% purity) to remove byproducts like de-esterified derivatives .

- Yield Optimization : Replace traditional coupling agents (EDC/HOBt) with flow chemistry for higher efficiency .

- Safety : Monitor genotoxicity (Ames test) and hepatotoxicity (HEPG2 cell assays) early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.